molecular formula C9H13N3O B2731768 (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol CAS No. 2290898-52-9

(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol

Cat. No.: B2731768
CAS No.: 2290898-52-9
M. Wt: 179.223
InChI Key: COJMSLIMSGQSMB-HTQZYQBOSA-N
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Description

(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol is a chiral compound featuring a cyclopentane ring substituted with a pyrimidin-2-ylamino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol typically involves the reaction of a cyclopentanone derivative with a pyrimidine derivative under specific conditions. One common method involves the use of a catalyst-free synthesis approach, where the reaction proceeds through the intermediate formation of hetaryl isocyanates . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidin-2-ylamino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound. These products can be further utilized in various synthetic applications.

Scientific Research Applications

(1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the expression of collagen and reduce fibrosis by targeting collagen prolyl 4-hydroxylases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R)-2-[(pyrimidin-2-yl)amino]cyclopentan-1-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique chiral structure and the presence of both a pyrimidin-2-ylamino group and a hydroxyl group on the cyclopentane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1R,2R)-2-(pyrimidin-2-ylamino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8-4-1-3-7(8)12-9-10-5-2-6-11-9/h2,5-8,13H,1,3-4H2,(H,10,11,12)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJMSLIMSGQSMB-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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